molecular formula C13H12N2O2 B1597719 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone CAS No. 36827-95-9

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

Cat. No.: B1597719
CAS No.: 36827-95-9
M. Wt: 228.25 g/mol
InChI Key: ZRSLFIYDCIZOJX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone is an organic compound that features a methoxyphenyl group attached to a pyrimidinylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone typically involves the condensation of 4-methoxybenzaldehyde with pyrimidine derivatives under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone is unique due to its specific combination of the methoxyphenyl group and the pyrimidinylethanone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSLFIYDCIZOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375481
Record name 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36827-95-9
Record name 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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